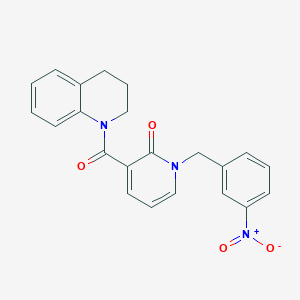

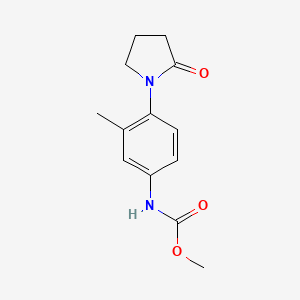

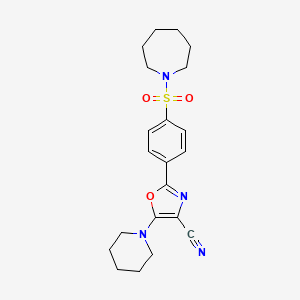

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides, which are cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activities : This compound is an important intermediate for synthesizing biologically active compounds. It has been used in the synthesis of various derivatives that exhibit potential biological activities, including anticancer properties (Wang et al., 2016).

Enantioselective Synthesis : Enantioselective synthesis of derivatives of this compound has been explored. These processes are crucial for creating compounds with specific configurations, which can be significant in drug development and other areas of chemistry (Blay et al., 2007).

Antiarrhythmic Properties : Isoquinoline derivatives related to this compound have been synthesized and studied for their antiarrhythmic properties. This indicates potential applications in cardiovascular pharmacology (Markaryan et al., 2000).

Coordination Compounds and Catalysis : Coordination compounds based on derivatives of this compound have been synthesized and tested in enantioselective catalysis. This suggests applications in synthetic chemistry and materials science (Jansa et al., 2007).

Crystal Structure and Receptor Interactions : The crystal structures of certain derivatives show interactions with dopamine D2 and serotonin 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Ullah et al., 2015).

Antitumor Activity : Some derivatives have shown antitumor activities in vitro, highlighting the compound's potential in cancer research and therapy (Zhu et al., 2011).

Metabolite Identification : Metabolites of related compounds have been identified, which is crucial for understanding the pharmacokinetics and pharmacodynamics in drug development (Umehara et al., 2009).

Picric Acid Sensing : Certain derivatives can identify picric acid with high selectivity and sensitivity, suggesting applications in chemical sensing and safety (Yu et al., 2017).

Electrochemical Studies : Electrochemical conversions of related compounds have been studied, which can be useful in understanding redox reactions and designing electrochemical sensors or devices (Stradiņš et al., 2001).

Antimalarial Potential : Novel derivatives have been synthesized and shown potent antimalarial activity, indicating the compound's relevance in addressing global health issues like malaria (Saini et al., 2016).

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21-19(22(27)24-13-4-8-17-7-1-2-11-20(17)24)10-5-12-23(21)15-16-6-3-9-18(14-16)25(28)29/h1-3,5-7,9-12,14H,4,8,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXYUWSMMQXKKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)

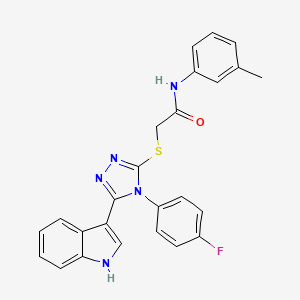

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)

![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)

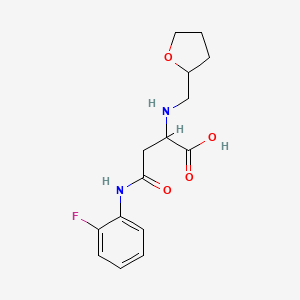

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)